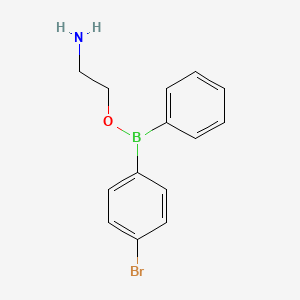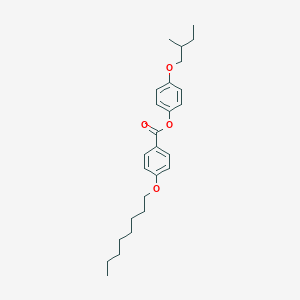![molecular formula C6H4N2O3S B14423371 1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 83196-25-2](/img/structure/B14423371.png)
1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is an aromatic compound characterized by the presence of a nitro group (-NO2) and a sulfenylideneamino group (-S=O) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene can be synthesized through several methods:
Nitration of Aromatic Compounds:
Sulfenylation: The sulfenylideneamino group can be introduced by reacting the nitrobenzene derivative with sulfur-containing reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and sulfenylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions to form nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets through its nitro and sulfenylideneamino groups. These functional groups can participate in various chemical reactions, such as nucleophilic and electrophilic interactions, leading to the formation of reactive intermediates that exert specific effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Nitrobenzene: Contains a nitro group attached to a benzene ring but lacks the sulfenylideneamino group.
2-Nitroaniline: Contains both nitro and amino groups attached to a benzene ring.
4-Nitrobenzenesulfonamide: Contains a nitro group and a sulfonamide group attached to a benzene ring.
Uniqueness: 1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of both nitro and sulfenylideneamino groups, which impart distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
83196-25-2 |
|---|---|
Molekularformel |
C6H4N2O3S |
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
1-nitro-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H4N2O3S/c9-8(10)6-4-2-1-3-5(6)7-12-11/h1-4H |
InChI-Schlüssel |
FDJKEWZLQDTROU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=S=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


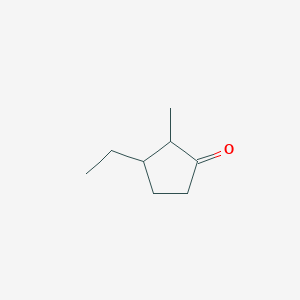
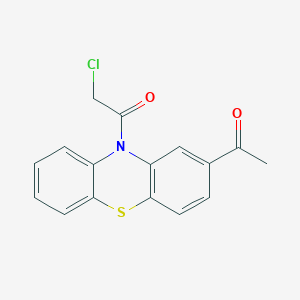
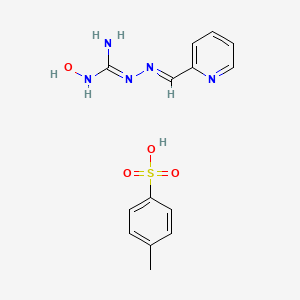
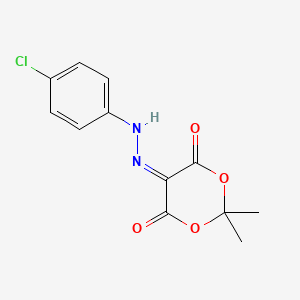
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
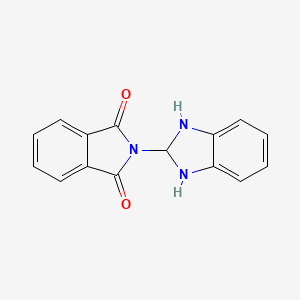
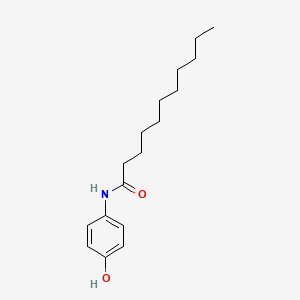
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

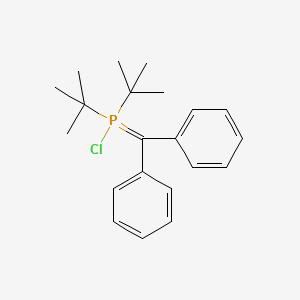
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
